1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine
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Overview
Description
1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound with a unique structure that includes piperidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For example, the synthesis might involve:
Preparation of 1-methylpiperidin-4-ylamine: This can be achieved through the reduction of 1-methylpiperidin-4-one using a reducing agent such as sodium borohydride.
Coupling with pyridine derivatives: The piperidine intermediate is then coupled with pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Pharmacology: The compound may be studied for its potential effects on neurotransmitter systems and receptor binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors in the brain, modulating neurotransmitter release and uptake. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: A related compound with similar structural features but different functional groups.
1-(1-Methyl-4-piperidinyl)piperazine: Another similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness
1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine is unique due to its combination of piperidine and pyridine rings, which confer specific chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5/c1-27-14-9-24(10-15-27)29-16-7-22(8-17-29)19-28(18-21-5-12-25-13-6-21)20-23-4-2-3-11-26-23/h2-6,11-13,22,24H,7-10,14-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFAUFIBLLMJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)CN(CC3=CC=NC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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